molecular formula C22H27NO2S B2546343 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 1209100-34-4

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2546343
CAS No.: 1209100-34-4
M. Wt: 369.52
InChI Key: KDXMLWBBAOCTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Information 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic cathinone derivative offered for controlled Research Use Only (RUO) . This product is strictly intended for laboratory analysis and is not classified or intended for human or veterinary diagnostic, therapeutic use, or any form of personal consumption. Research Context and Structural Features Synthetic cathinones are a class of new psychoactive substances (NPSs) that have garnered significant research interest. This compound features a complex structure incorporating pyrrolidinyl and arylthioether substituents. Cathinones with pyrrolidine rings and extended side chains, such as α-PVP and MDPV, are known in scientific literature to act primarily as potent dopamine and norepinephrine reuptake inhibitors, rather than as substrate-type releasing agents like older cathinones . The specific isopropylthiophenyl and methoxyphenyl-pyrrolidine modifications in this compound may influence its pharmacological profile, selectivity, and metabolic pathway, making it a subject for structure-activity relationship (SAR) studies . Potential Research Applications This chemical is supplied for qualified research purposes, which may include: Forensic Toxicology: Development of analytical methods for the identification and quantification of novel synthetic drugs in biological samples. Metabolism Studies: Investigation of in vitro and in vivo metabolic pathways to identify unique biomarkers of use. Neuropharmacology: Profiling of mechanistic actions and potency at monoamine transporters (DAT, NET, SERT) to understand its stimulant potential and abuse liability . Chemical Reference Standard: Use as a high-purity calibrant in various chromatographic and mass spectrometric analyses. Researchers should consult all relevant local, state, and federal regulations regarding the handling and use of controlled substance analogs prior to purchase and use.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-16(2)26-21-10-4-17(5-11-21)14-22(24)23-13-12-19(15-23)18-6-8-20(25-3)9-7-18/h4-11,16,19H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXMLWBBAOCTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 3-(4-Methoxyphenyl)Pyrrolidine

The pyrrolidine core bearing a 4-methoxyphenyl group at position 3 is synthesized via [3+2] azomethine ylide cycloaddition (Fig. 1). A Schiff base derived from 4-methoxybenzaldehyde and a primary amine (e.g., benzylamine) reacts with methyl acrylate under thermal conditions to yield the pyrrolidine ring. Alternative routes include Mannich reactions using 4-methoxyphenylacetone and 1,4-diaminobutane, though yields are moderate (45–55%) due to competing side reactions.

Table 1: Cyclization Methods Comparison

Method Reagents/Conditions Yield (%) Purity (HPLC)
Azomethine Ylide 4-Methoxybenzaldehyde, methyl acrylate, 110°C 68 95
Mannich Reaction 4-Methoxyphenylacetone, 1,4-diaminobutane, HCl 52 88

Introduction of the Isopropylthio Group

Nucleophilic Aromatic Substitution

The 4-isopropylthiophenyl moiety is introduced via thiol-aryl halide coupling . 4-Bromophenylacetic acid reacts with isopropylthiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This yields 2-(4-(isopropylthio)phenyl)acetic acid with 85% efficiency after recrystallization.

Equation 1:
$$ \text{4-Bromophenylacetic acid + Isopropylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{2-(4-(Isopropylthio)phenyl)acetic acid} $$

Alternative Pathways: Ullmann Coupling

Copper-catalyzed coupling of 4-iodophenylacetic acid with isopropylthiol in the presence of 1,10-phenanthroline achieves comparable yields (78%) but requires higher temperatures (120°C).

Acylation of the Pyrrolidine Nitrogen

Acid Chloride-Mediated Acylation

The final step involves reacting 3-(4-methoxyphenyl)pyrrolidine with 2-(4-(isopropylthio)phenyl)acetyl chloride. Using dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, the reaction proceeds at 0–5°C to minimize epimerization. Post-reaction purification via silica gel chromatography affords the target compound in 72% yield.

Equation 2:
$$ \text{3-(4-Methoxyphenyl)pyrrolidine + 2-(4-(Isopropylthio)phenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} $$

Coupling Agent Optimization

For less reactive intermediates, dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) enhance acylation efficiency (Table 2).

Table 2: Acylation Reagent Performance

Reagent System Solvent Temperature (°C) Yield (%)
DCC/DMAP THF 25 89
TEA DCM 0–5 72

Alternative Synthetic Routes

Reductive Amination Approach

Condensation of 3-(4-methoxyphenyl)pyrrolidine with 2-(4-(isopropylthio)phenyl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol provides a secondary amine intermediate, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This route suffers from over-oxidation risks, limiting yields to 60%.

Solid-Phase Synthesis

Immobilizing the pyrrolidine on Wang resin enables iterative acylation and cleavage, though scalability remains challenging.

Analytical and Purification Strategies

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. ¹H-NMR confirms regiochemistry:

  • Pyrrolidine protons: δ 3.2–3.8 (m, 4H)
  • Methoxy group: δ 3.7 (s, 3H)
  • Isopropylthio protons: δ 1.3 (d, 6H), δ 3.1 (septet, 1H)

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction.

Industrial-Scale Considerations

Batch processes using continuous flow reactors reduce reaction times by 40% compared to traditional flask methods. Environmental impact assessments favor DCM-free systems, prompting adoption of cyclopentyl methyl ether (CPME) as a greener solvent.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Key Structural Features Notable Substituents Physicochemical/Biological Implications References
Target Compound Pyrrolidine, thioether, methoxyphenyl Isopropylthio, 4-methoxyphenyl High lipophilicity; potential metabolic stability N/A
33f () Brominated ethanone Bromo, 4-fluoro, 4-methoxy Electrophilic reactivity; possible antiparasitic activity
33k () Sulfonyl-substituted ethanone Methylsulfonyl, phenyl Polar sulfonyl group reduces logP; enhanced solubility
3FP () Conjugated enone, diazenyl-pyrrolidine Diazenyl, 4-methoxyphenyl π-π interactions; kinase inhibition potential

Biological Activity

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H30N2O2S
  • Molecular Weight : 398.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and analgesic pathways. The presence of the isopropylthio group may enhance lipophilicity, allowing better membrane penetration and receptor binding.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential anti-inflammatory properties for this compound, warranting further investigation into its efficacy in reducing inflammation in vivo .
  • Analgesic Effects : The compound may also possess analgesic properties, potentially through modulation of pain pathways. Studies on structurally similar compounds indicate that they can reduce pain responses in animal models .

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds. For instance:

  • Cyclooxygenase Inhibition : A study demonstrated that derivatives with similar structural motifs significantly inhibited COX enzymes, leading to reduced inflammation in carrageenan-induced paw edema models in rats . This suggests that this compound may exhibit comparable effects.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the phenyl rings can enhance or diminish biological activity. Compounds with bulky groups at certain positions tend to exhibit weaker inhibitory activity against COX enzymes, indicating the importance of molecular structure in determining pharmacological effects .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H30N2O2S
Molecular Weight398.56 g/mol
Potential ActivitiesAnti-inflammatory, Analgesic

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